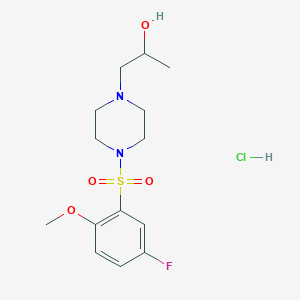
Clorhidrato de 1-(4-((5-fluoro-2-metoxifenil)sulfonil)piperazin-1-il)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a 5-fluoro-2-methoxyphenyl sulfonyl group and a propan-2-ol moiety, making it a versatile molecule for research and industrial purposes.
Aplicaciones Científicas De Investigación
1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as arylpiperazine ligands, have been found to bind to α1-adrenergic receptors (α1-ars), serotoninergic 5-ht1a, and dopaminergic receptors . These receptors play crucial roles in various physiological processes, including neurotransmission and regulation of mood, appetite, and sleep.
Mode of Action
Similar compounds, such as para-methoxyphenylpiperazine (meopp), have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Biochemical Pathways
The inhibition of reuptake and induction of release of monoamine neurotransmitters, as seen in similar compounds, can affect several biochemical pathways related to neurotransmission .
Pharmacokinetics
Similar compounds have exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
Similar compounds have been found to produce effects somewhat similar to amphetamines, although they are much less potent and are thought to have relatively insignificant abuse potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 5-fluoro-2-methoxyaniline to form 5-fluoro-2-methoxyphenyl sulfonamide. This intermediate is then reacted with piperazine under controlled conditions to yield the piperazinyl derivative. Finally, the addition of propan-2-ol and subsequent hydrochloride formation completes the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or piperazine moiety.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(5-Fluoro-2-methoxyphenyl)-2-methylthiazole
- 5-(4-Piperazin-1-yl)-2-aryloxazoles
- 5-[(4-Arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
Uniqueness
1-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride stands out due to its unique combination of a sulfonyl group, a piperazine ring, and a propan-2-ol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-[4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O4S.ClH/c1-11(18)10-16-5-7-17(8-6-16)22(19,20)14-9-12(15)3-4-13(14)21-2;/h3-4,9,11,18H,5-8,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBOONXNKKGHEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)F)OC)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClFN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
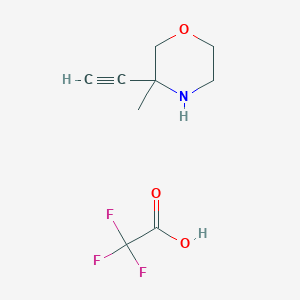
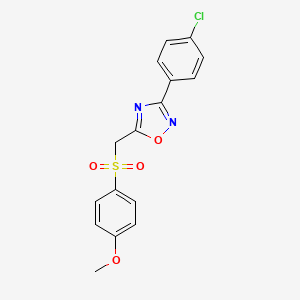
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-hydroxy-2-pyrrolidinecarboxylic acid](/img/structure/B2415845.png)
![1-(1,3-benzothiazole-6-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2415846.png)

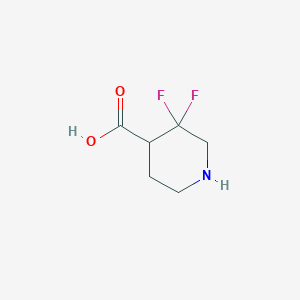
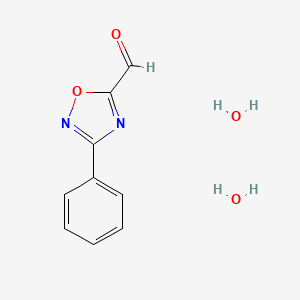
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2415854.png)
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-ethoxyphenol](/img/structure/B2415855.png)

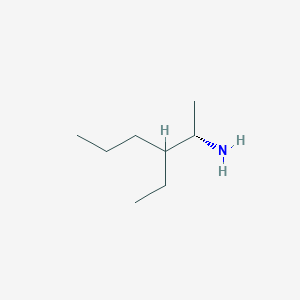
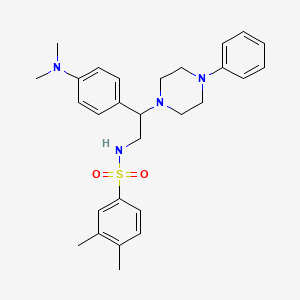
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine](/img/structure/B2415860.png)
![1-methyl-3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2415862.png)
